Nitrosoazetidine
Description
Nitrosoazetidine (C₃H₆N₂O; molecular weight 86.094 g/mol) is a cyclic nitrosamine with the IUPAC name 1-nitrosoazetidine . It is structurally characterized by a four-membered azetidine ring with a nitroso (-N=O) group attached to the nitrogen atom. This compound is classified as a potent carcinogen, particularly targeting the liver in rodents . Metabolic activation via α-hydroxylation is critical for its carcinogenicity, leading to the formation of reactive alkylating agents such as alkyldiazonium ions .
Properties
IUPAC Name |
1-nitrosoazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c6-4-5-2-1-3-5/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKTZBNDUVWOAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021475 | |
| Record name | N-Nitrosoazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15216-10-1 | |
| Record name | 1-Nitrosoazetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15216-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrosoazetidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015216101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrosoazetidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | N-Nitrosoazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITROSOAZETIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNG95144HS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comparison with Similar Compounds
Structural Features and Carcinogenic Activity
The carcinogenicity of cyclic nitrosamines is influenced by ring size, substituents, and metabolic pathways. Below is a comparison of Nitrosoazetidine with key analogs:
Key Observations :
- Ring Size: Smaller rings (e.g., this compound’s 4-membered) may reduce metabolic stability, requiring higher doses for carcinogenicity .
- Substituents : Methyl groups (e.g., 2-Methylnitrosomorpholine) increase potency and alter target organ specificity .
- Heteroatoms : Oxygen-containing nitrosamines (e.g., nitrosomorpholine) target respiratory tissues, while sulfur analogs (e.g., N-nitrosothiazolidine) are less studied .
Species-Specific Carcinogenicity
This compound exhibits significant interspecies variability:
- Rats: Highly active liver carcinogen even at moderate doses .
- Hamsters : Initially reported as inactive, but a high-dose study (3× higher than nitrosomorpholine) induced liver tumors in 30% of hamsters .
- Mechanistic Insight: Deuterium substitution at α-positions reduces carcinogenicity in rats, suggesting a conserved α-hydroxylation activation pathway across species .
In contrast, nitrosomorpholine and its derivatives show consistent activity in both rats and hamsters at lower doses, primarily affecting nasal and tracheal tissues in hamsters .
Metabolic Activation and Reactivity
All cyclic nitrosamines require enzymatic activation to exert carcinogenicity. For this compound:
α-Hydroxylation : Cytochrome P450 enzymes hydroxylate the α-carbon, generating unstable intermediates that decompose into DNA-alkylating agents (e.g., methyldiazonium ions) .
Deuterium Isotope Effect: Substituting hydrogen with deuterium at α-positions reduces carcinogenicity by up to 90%, confirming the critical role of α-hydroxylation .
Comparatively, nitrosomorpholine undergoes similar activation but produces adducts preferentially in nasal tissues due to localized metabolic activity .
Environmental and Product Presence
This compound has been detected in trace amounts in tobacco products, including flavored hookah tobaccos and cigarettes . While its carcinogenicity via oral exposure (gavage) is well-documented , inhalation risks remain unstudied—a notable gap compared to nitrosomorpholine, which is linked to respiratory cancers .
Tables for Quick Reference
Table 1: Carcinogenic Dose Comparison in Hamsters
| Compound | Dose (mg/kg) | Tumor Incidence (%) | Latency Period (weeks) |
|---|---|---|---|
| This compound | 50 | 30% liver | 60–80 |
| Nitrosomorpholine | 16 | 80% nasal cavity | 40–60 |
| 2-Methylnitrosomorpholine | 16 | 70% liver, 50% nasal | 40–60 |
| Nitroso-1,3-oxazolidine | 16 | 50% liver | 80–100 |
Data sourced from Lijinsky et al. (1984) .
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